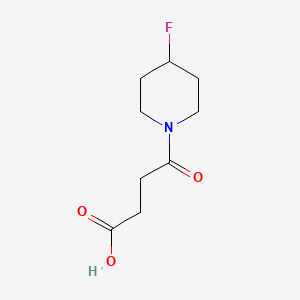
3-(1-ethyl-4-iodo-5-methyl-1H-pyrazol-3-yl)pyridine
Vue d'ensemble
Description
“3-(1-ethyl-4-iodo-5-methyl-1H-pyrazol-3-yl)pyridine” is a chemical compound that contains a pyrazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It also contains a pyridine ring, which is a six-membered ring with one nitrogen atom .
Synthesis Analysis
The synthesis of similar compounds involves various synthetic routes. For instance, imidazole, a similar compound, was first synthesized by glyoxal and ammonia . Another similar compound, 4-(1-(tert-butyl)-3-phenyl-1H-pyrazol-4-yl)pyridine, was synthesized by reacting N-tert.butylpyrazole intermediates with ethylenediamine or propylenediamine .Molecular Structure Analysis
The molecular structure of “3-(1-ethyl-4-iodo-5-methyl-1H-pyrazol-3-yl)pyridine” is likely to be complex due to the presence of multiple rings and functional groups. The pyrazole ring contains two nitrogen atoms, one of which bears a hydrogen atom, and the other is called pyrrole type nitrogen .Applications De Recherche Scientifique
Direct Metalation and Subsequent Conversion
Researchers have investigated the direct metalation of heteroaromatic esters and nitriles using a mixed lithium-cadmium base, leading to the synthesis of various iodo derivatives and ethyl iodopyridinecarboxylates. These compounds have been utilized in palladium-catalyzed cross-coupling reactions/cyclization to afford new dipyridopyrimidinones. Such reactions demonstrate the utility of pyridine nitriles and esters in synthesizing complex heterocyclic structures, which have shown promising bactericidal, fungicidal, and cytotoxic activities (Ghenia Bentabed-Ababsa et al., 2010).
Antimicrobial and Antimycobacterial Activity
Nicotinic acid hydrazide derivatives have been synthesized from pyridine 3-carboxillic acid and investigated for their antimicrobial and antimycobacterial activities. These studies highlight the potential of pyrazole-pyridine compounds as bases for developing antimicrobial agents, with specific derivatives demonstrating activity against various microbial strains (R.V.Sidhaye et al., 2011).
Heterocyclic Synthesis
The synthesis of pyrazolo[3,4-b]pyridine-4-carboxylates and their structural elucidation through spectroscopic techniques represents another application. These compounds are prepared via reactions involving amino pyrazoles and aromatic aldehydes, illustrating the versatility of pyrazole-pyridine derivatives in creating diverse heterocyclic compounds (T. Maqbool et al., 2013).
Electroluminescence in OLEDs
Novel heteroleptic iridium(III) complexes incorporating pyrazol-pyridine derivatives have been synthesized and applied in polymer light-emitting diodes (OLEDs). These complexes demonstrate high thermal stability and glass-transition temperatures, with their application resulting in devices exhibiting good electroluminescent performance. The synthesis of these complexes and their use in OLEDs underscore the potential of pyrazole-pyridine derivatives in advanced material science applications (Huaijun Tang et al., 2014).
Mécanisme D'action
Target of Action
For example, some pyrazole derivatives have been found to have antitumor potential against different cell lines .
Mode of Action
Many pyrazole derivatives work by interacting with their targets and causing changes in cellular processes .
Biochemical Pathways
Pyrazole derivatives are known to affect a variety of biochemical pathways, depending on their specific targets .
Result of Action
The effects of a compound depend on its mode of action and the biochemical pathways it affects .
Propriétés
IUPAC Name |
3-(1-ethyl-4-iodo-5-methylpyrazol-3-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12IN3/c1-3-15-8(2)10(12)11(14-15)9-5-4-6-13-7-9/h4-7H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVOPYCLSOOLNAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C(=N1)C2=CN=CC=C2)I)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12IN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-ethyl-4-iodo-5-methyl-1H-pyrazol-3-yl)pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















